

physicochemical properties of 1,2-Dichlorohexafluorocyclobutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2-Dichlorohexafluorocyclobutane**

Cat. No.: **B1197575**

[Get Quote](#)

An In-depth Technical Guide to **1,2-Dichlorohexafluorocyclobutane**

Abstract

1,2-Dichlorohexafluorocyclobutane ($C_4Cl_2F_6$), a halogenated cyclic hydrocarbon existing as distinct cis and trans stereoisomers, serves as a critical intermediate in synthetic chemistry and a compound of interest in neuropharmacology.^[1] Its unique molecular architecture, featuring a strained cyclobutane ring with both chlorine and fluorine substituents, imparts a specific reactivity profile that is leveraged for the synthesis of advanced materials. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and key applications, with a focus on protocols and insights relevant to professionals in research and drug development.

PART 1: Core Physicochemical Characteristics

The physical and chemical behavior of **1,2-dichlorohexafluorocyclobutane** is a direct consequence of its molecular structure. The high degree of fluorination results in a dense, low-boiling liquid, while the presence of weaker carbon-chlorine bonds provides a handle for selective chemical modification.

Quantitative Data Summary

A compilation of the essential physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₄ Cl ₂ F ₆	[2] [3] [4] [5]
Molecular Weight	232.94 g/mol	[1] [2] [4] [6]
Boiling Point	59 - 60 °C (332 - 333 K)	[2] [6]
Melting Point	-15 °C	[6]
Density	1.644 g/cm ³	[6]
CAS Number	356-18-3	[1] [2] [3] [5]

Molecular Structure and Stereoisomerism

A key structural feature is the existence of cis and trans stereoisomers, which arise from the relative positions of the two chlorine atoms on the cyclobutane ring.[\[1\]](#) In the cis-isomer, the chlorine atoms are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This stereoisomerism can influence physical properties like dipole moment and boiling point, and may affect the stereochemical outcome of subsequent reactions. The thermal dimerization of chlorotrifluoroethylene, a common synthetic route, often yields the cis-isomer as the major product.[\[1\]](#)

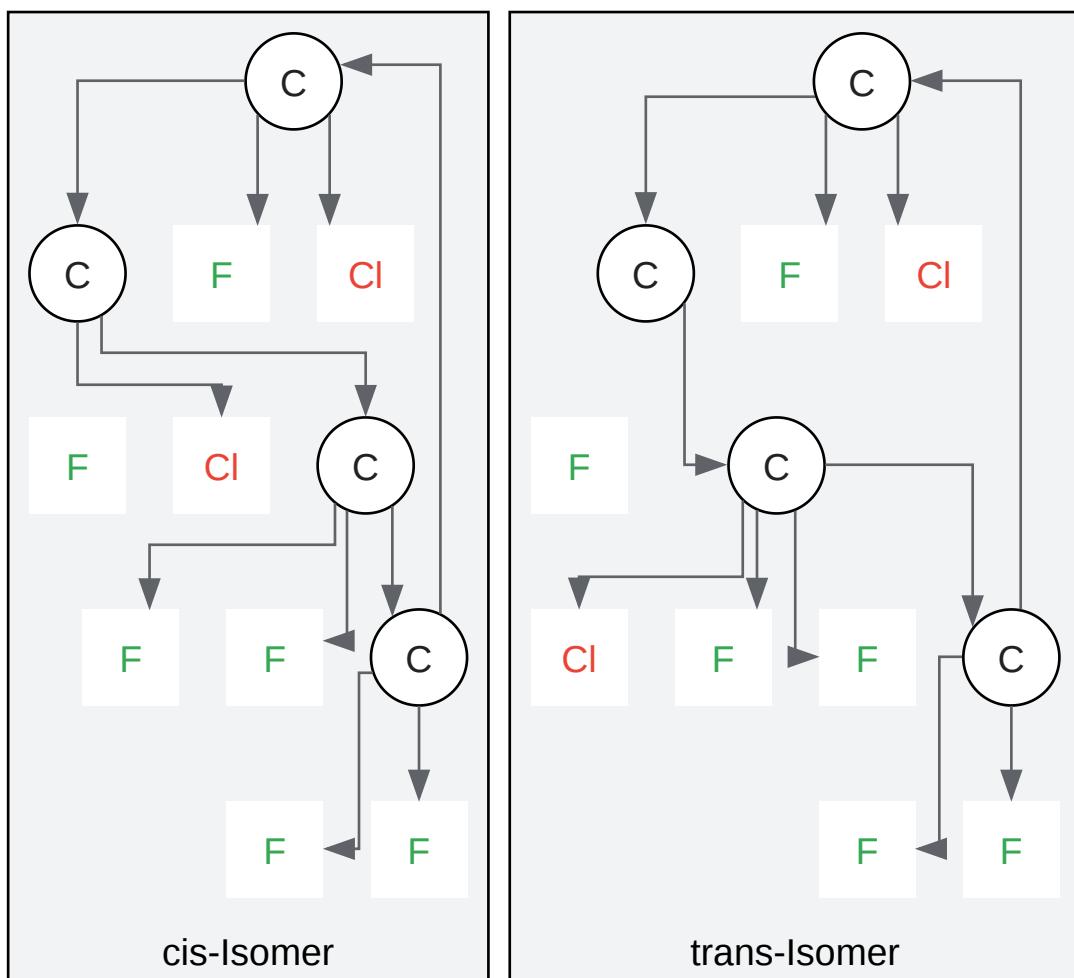


Fig. 1: Stereoisomers of 1,2-Dichlorohexafluorocyclobutane

[Click to download full resolution via product page](#)

Caption: 2D structures of cis- and trans-**1,2-Dichlorohexafluorocyclobutane**.

PART 2: Synthesis and Chemical Reactivity

Synthesis

The principal industrial synthesis of **1,2-dichlorohexafluorocyclobutane** is achieved through the thermal dimerization of chlorotrifluoroethylene (CTFE).^{[1][7]} This [2+2] cycloaddition reaction capitalizes on the reactivity of the fluorinated alkene under heat and pressure.

Reactivity Profile

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. The C-Cl bonds are significantly weaker and more polarizable than the robust C-F bonds. This allows for selective dechlorination reactions, leaving the perfluorinated backbone intact.

A primary transformation is the reductive dechlorination to yield hexafluorocyclobutene, a valuable monomer for specialty polymers.^[7] This reaction is typically accomplished using a reducing metal, such as zinc dust, in a polar aprotic solvent. The mechanism involves electron transfer from the metal to the C-Cl antibonding orbitals, leading to the elimination of chloride ions and the formation of a new carbon-carbon double bond.

[Click to download full resolution via product page](#)

Caption: Reductive dechlorination pathway to hexafluorocyclobutene.

PART 3: Applications in Scientific Research

While its primary industrial role is as a chemical intermediate, **1,2-dichlorohexafluorocyclobutane** has found utility in specialized areas of research.

- Precursor to Fluoropolymers: Its most significant application is as a precursor to hexafluorocyclobutene (HFCB).^[7] HFCB is a monomer used to produce high-performance polymers with exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for the microelectronics industry.^[7]
- Neuropharmacology Research: In the field of neuroscience, **1,2-dichlorohexafluorocyclobutane** (referred to in some literature as F6) is classified as a non-immobilizer.^[1] Unlike conventional anesthetics that cause immobility, this compound has been used as a tool to dissociate the amnestic effects of anesthetics from their immobilizing effects, providing valuable insights into the mechanisms of consciousness and memory.^[1]
- Analytical Standard: Due to its well-defined structure and properties, it serves as a useful reference standard in analytical methods like gas chromatography (GC) and mass

spectrometry (MS) for the identification of other halogenated compounds.[\[1\]](#)

PART 4: Experimental Protocol: Synthesis of Hexafluorocyclobutene

This protocol details a self-validating laboratory-scale synthesis of hexafluorocyclobutene via reductive dechlorination. The progress can be monitored by the disappearance of the liquid starting material and the evolution of a gaseous product.

Objective: To synthesize hexafluorocyclobutene from **1,2-dichlorohexafluorocyclobutane** using zinc dust.

Materials:

- **1,2-Dichlorohexafluorocyclobutane** (mixture of isomers)
- Activated zinc dust
- Anhydrous ethanol or N,N-dimethylformamide (DMF)
- Three-neck round-bottom flask (250 mL)
- Dropping funnel
- Reflux condenser connected to a cold trap (-78 °C, dry ice/acetone)
- Magnetic stirrer and stir bar
- Heating mantle
- Inert gas line (Nitrogen or Argon)

Methodology:

- **System Preparation:** Assemble the glassware, ensuring it is thoroughly dried. The three-neck flask is equipped with the dropping funnel, reflux condenser, and an inert gas inlet. The outlet of the condenser is connected to the cold trap to collect the volatile product.

- Reagent Loading: Under a positive pressure of inert gas, charge the flask with activated zinc dust (2.0 eq) and anhydrous ethanol (100 mL).
- Initiation: Begin vigorous stirring to create a slurry. Gently heat the mixture to reflux using the heating mantle.
- Substrate Addition: Add **1,2-dichlorohexafluorocyclobutane** (1.0 eq) to the dropping funnel. Add it dropwise to the refluxing zinc slurry over 1-2 hours. An exothermic reaction should be observed.
- Reaction Drive & Monitoring: Maintain the reflux for an additional 2-4 hours after the addition is complete. The reaction is self-validating as the gaseous product (Boiling Point of HFCB: 5.5 °C) will bubble out of the solution and be captured in the cold trap.^[7]
- Product Isolation: Once the reaction is deemed complete (no more gas evolution), disconnect the cold trap. The condensed hexafluorocyclobutene can be purified further by low-temperature fractional distillation if required.

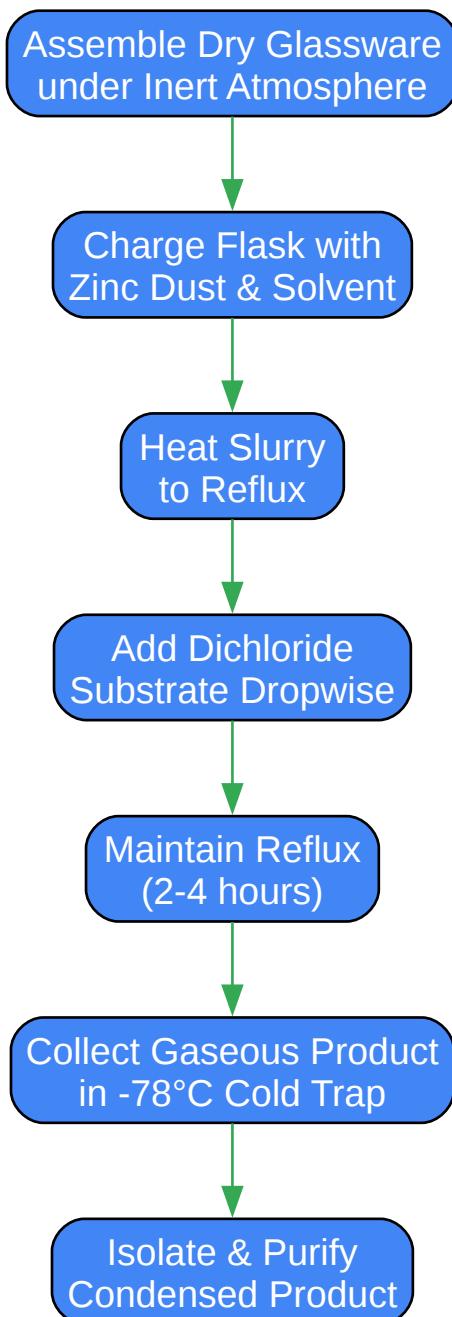


Fig. 2: Workflow for Hexafluorocyclobutene Synthesis

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the synthesis.

PART 5: Safety, Handling, and Environmental Profile Hazard Identification

1,2-Dichlorohexafluorocyclobutane is classified as an irritant.[4][8][9] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]

Handling Precautions:

- Work in a well-ventilated chemical fume hood.[10]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][10]
- Avoid breathing vapors or mists.[8][10]
- Wash hands thoroughly after handling.[10]
- Store in a tightly sealed container in a cool, dry place.

Environmental Considerations

This compound is a per- and polyfluoroalkyl substance (PFAS) and is considered an ozone-depleting substance and a potent greenhouse gas.[1][11][12] Its atmospheric lifetime is estimated to be on the order of 75 to 114 years, with stratospheric photolysis being the primary degradation pathway.[11][12] Its use should be managed to prevent environmental release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 1,2-Dichlorohexafluorocyclobutane | 356-18-3 | Benchchem [benchchem.com]
2. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]
3. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]
4. 1,2-Dichlorohexafluorocyclobutane | C4Cl2F6 | CID 9643 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 6. [chembk.com](#) [chembk.com]
- 7. Hexafluorocyclobutene - Wikipedia [en.wikipedia.org]
- 8. [synquestlabs.com](#) [synquestlabs.com]
- 9. 1,2-Dichlorohexafluorocyclobutane - Hazardous Agents | Haz-Map [haz-map.com]
- 10. 1,2-DICHLOROHEXAFLUOROCYCLOBUTANE | 356-18-3 [amp.chemicalbook.com]
- 11. [researchgate.net](#) [researchgate.net]
- 12. 1,2-Dichlorohexafluoro-cyclobutane (1,2-c-C4F6Cl2, R-316c) a potent ozone depleting substance and greenhouse gas: atmospheric loss processes, lifetimes, and ozone depletion and global warming potentials for the (E) and (Z) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 1,2-Dichlorohexafluorocyclobutane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197575#physicochemical-properties-of-1-2-dichlorohexafluorocyclobutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

